2-(azepane-1-carbonyl)benzoic acid
Overview
Description
Mechanism of Action
- The primary target of 2-(1-Azepanylcarbonyl)benzoic acid is not explicitly mentioned in the available literature. However, we know that it is a fungistatic compound widely used as a food preservative .
- It is important to note that the compound is conjugated to GLYCINE in the liver and excreted as hippuric acid. Additionally, its sodium salt form, sodium benzoate, is used to treat urea cycle disorders due to its ability to bind amino acids, leading to their excretion and a decrease in ammonia levels .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-(1-Azepanylcarbonyl)benzoic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between 2-(1-Azepanylcarbonyl)benzoic acid and proteases involves the binding of the compound to the active site of the enzyme, inhibiting its activity and preventing the breakdown of proteins . Additionally, 2-(1-Azepanylcarbonyl)benzoic acid can interact with other proteins involved in cellular signaling pathways, modulating their activity and influencing various cellular processes .
Cellular Effects
2-(1-Azepanylcarbonyl)benzoic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(1-Azepanylcarbonyl)benzoic acid can inhibit the activity of specific kinases, which are enzymes that phosphorylate proteins and play a critical role in cell signaling . By inhibiting these kinases, 2-(1-Azepanylcarbonyl)benzoic acid can alter the phosphorylation status of target proteins, affecting their activity and downstream signaling events . This compound can also influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of specific genes involved in cellular metabolism and other processes .
Molecular Mechanism
The molecular mechanism of action of 2-(1-Azepanylcarbonyl)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-(1-Azepanylcarbonyl)benzoic acid binds to the active site of target enzymes, such as proteases and kinases, inhibiting their activity . This binding interaction prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the breakdown of proteins or the phosphorylation of target proteins . Additionally, 2-(1-Azepanylcarbonyl)benzoic acid can modulate the activity of transcription factors, leading to changes in gene expression and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Azepanylcarbonyl)benzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(1-Azepanylcarbonyl)benzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to 2-(1-Azepanylcarbonyl)benzoic acid can lead to cumulative effects on cellular function, including changes in cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(1-Azepanylcarbonyl)benzoic acid vary with different dosages in animal models. At low doses, this compound can modulate specific cellular processes without causing significant toxicity or adverse effects . At high doses, 2-(1-Azepanylcarbonyl)benzoic acid can exhibit toxic effects, including cell death, tissue damage, and disruption of normal cellular function . Threshold effects have been observed in animal studies, where a certain dosage level is required to elicit a measurable biological response . It is important to carefully control the dosage of 2-(1-Azepanylcarbonyl)benzoic acid in experimental settings to avoid potential toxicity and ensure accurate results .
Metabolic Pathways
2-(1-Azepanylcarbonyl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular processes . For example, 2-(1-Azepanylcarbonyl)benzoic acid can be metabolized by cytochrome P450 enzymes, resulting in the production of reactive intermediates that can interact with other biomolecules and affect cellular function . The metabolic pathways involving 2-(1-Azepanylcarbonyl)benzoic acid are complex and can vary depending on the specific cellular context and experimental conditions .
Transport and Distribution
The transport and distribution of 2-(1-Azepanylcarbonyl)benzoic acid within cells and tissues are critical factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, affecting its localization and accumulation within different cellular compartments . For example, 2-(1-Azepanylcarbonyl)benzoic acid can be transported into the cytoplasm by organic anion transporters, where it can interact with target enzymes and proteins . The distribution of 2-(1-Azepanylcarbonyl)benzoic acid within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 2-(1-Azepanylcarbonyl)benzoic acid is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, 2-(1-Azepanylcarbonyl)benzoic acid can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it can be targeted to the mitochondria, where it can influence cellular metabolism and energy production . The subcellular localization of 2-(1-Azepanylcarbonyl)benzoic acid is a dynamic process that can be regulated by various cellular factors and environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepane-1-carbonyl)benzoic acid typically involves the reaction of azepane with benzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(azepane-1-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
2-(azepane-1-carbonyl)benzoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Piperidinylcarbonyl)benzoic acid
- 2-(1-Morpholinylcarbonyl)benzoic acid
- 2-(1-Pyrrolidinylcarbonyl)benzoic acid
Uniqueness
2-(azepane-1-carbonyl)benzoic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. The larger ring size of azepane compared to piperidine or morpholine can lead to different steric and electronic effects, influencing its reactivity and interactions .
Properties
IUPAC Name |
2-(azepane-1-carbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(15-9-5-1-2-6-10-15)11-7-3-4-8-12(11)14(17)18/h3-4,7-8H,1-2,5-6,9-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQGKIXLYNNGCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580043 | |
Record name | 2-(Azepane-1-carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20320-45-0 | |
Record name | 2-(Azepane-1-carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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